molecular formula C10H11NO5 B15239318 Methyl 3-ethoxy-5-nitrobenzoate

Methyl 3-ethoxy-5-nitrobenzoate

Cat. No.: B15239318
M. Wt: 225.20 g/mol
InChI Key: RONBMMTZBJYWMJ-UHFFFAOYSA-N
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Description

Methyl 3-ethoxy-5-nitrobenzoate is an organic compound with the molecular formula C10H11NO5 It is a derivative of benzoic acid, featuring an ethoxy group at the 3-position and a nitro group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-ethoxy-5-nitrobenzoate can be synthesized through a multi-step process. One common method involves the nitration of methyl 3-ethoxybenzoate. The nitration reaction typically uses a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to introduce the nitro group at the desired position .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-ethoxy-5-nitrobenzoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions. For example, treatment with strong bases can lead to the formation of different substituted derivatives.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the nitro group, which is already in a highly oxidized state.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with a palladium catalyst, tin(II) chloride.

    Substitution Reagents: Strong bases like sodium hydride or potassium tert-butoxide.

    Oxidizing Agents: Potassium permanganate or chromium trioxide for specific transformations.

Major Products

    Reduction: Methyl 3-ethoxy-5-aminobenzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

    Oxidation: Products depend on the specific oxidizing conditions applied.

Scientific Research Applications

Methyl 3-ethoxy-5-nitrobenzoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: The compound’s derivatives may have potential therapeutic properties and are studied for their biological activities.

    Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of methyl 3-ethoxy-5-nitrobenzoate depends on its chemical reactivity. The nitro group is an electron-withdrawing group, which affects the compound’s reactivity in electrophilic aromatic substitution reactions. The ethoxy group, being an electron-donating group, can influence the compound’s overall electronic distribution, making certain positions on the benzene ring more reactive.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-nitrobenzoate: Lacks the ethoxy group, making it less versatile in certain synthetic applications.

    Ethyl 3-ethoxy-5-nitrobenzoate: Similar structure but with an ethyl ester instead of a methyl ester, which can affect its reactivity and solubility.

    Methyl 4-ethoxy-3-nitrobenzoate: The positions of the nitro and ethoxy groups are reversed, leading to different chemical properties and reactivity.

Uniqueness

Methyl 3-ethoxy-5-nitrobenzoate is unique due to the specific positioning of its functional groups, which allows for selective reactions and the synthesis of a variety of derivatives. Its combination of electron-withdrawing and electron-donating groups makes it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C10H11NO5

Molecular Weight

225.20 g/mol

IUPAC Name

methyl 3-ethoxy-5-nitrobenzoate

InChI

InChI=1S/C10H11NO5/c1-3-16-9-5-7(10(12)15-2)4-8(6-9)11(13)14/h4-6H,3H2,1-2H3

InChI Key

RONBMMTZBJYWMJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OC

Origin of Product

United States

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